molecular formula C21H34N2O2 B4923771 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B4923771
M. Wt: 346.5 g/mol
InChI Key: DXNPGRXEKLISFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as EMBP or 4-CMEP. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of cortisol, which is a stress hormone. It has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine in lab experiments is its selectivity for the 5-HT7 receptor. This allows for more precise and specific targeting of this receptor subtype. However, one limitation is its relatively low potency compared to other 5-HT7 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as depression, anxiety, and sleep disorders. Further research is needed to determine the efficacy and safety of this compound in these contexts. Another area of interest is its potential as a tool for studying the role of the 5-HT7 receptor in various physiological and pathological processes. This may involve the development of more potent and selective compounds based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Overall, 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a promising compound for scientific research with potential applications in various fields.

Synthesis Methods

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves the reaction of 3-methylcyclohexylamine with 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine to yield the final compound.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the 5-HT7 receptor, which is a subtype of serotonin receptor. This receptor is involved in a variety of physiological and pathological processes, including circadian rhythm, mood regulation, and sleep-wake cycle. Therefore, this compound may have potential applications in the treatment of various neurological disorders, such as depression, anxiety, and sleep disorders.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-4-25-21-15-18(8-9-20(21)24-3)16-22-10-12-23(13-11-22)19-7-5-6-17(2)14-19/h8-9,15,17,19H,4-7,10-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNPGRXEKLISFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC(C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.